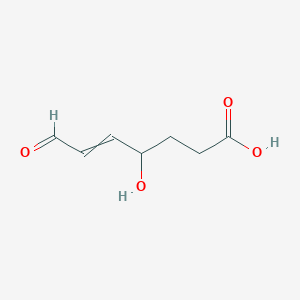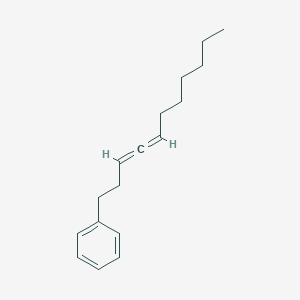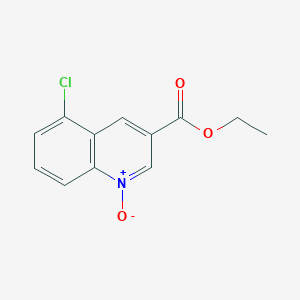![molecular formula C9H6ClN3O B14195554 2-[2-(4-Chlorophenyl)hydrazinylidene]-3-oxopropanenitrile CAS No. 849820-80-0](/img/structure/B14195554.png)
2-[2-(4-Chlorophenyl)hydrazinylidene]-3-oxopropanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-Difluorophenyl)-3-[4-(3-methoxyphenyl)piperazin-1-yl]propanamide: is a synthetic organic compound that belongs to the class of amides. It is characterized by the presence of a difluorophenyl group, a methoxyphenyl group, and a piperazine ring. This compound is of interest in various fields of research due to its potential biological activities and applications.
2-[2-(4-Chlorophenyl)hydrazinylidene]-3-oxopropanenitrile: is another synthetic organic compound that features a chlorophenyl group and a hydrazinylidene moiety
準備方法
N-(2,4-Difluorophenyl)-3-[4-(3-methoxyphenyl)piperazin-1-yl]propanamide
-
Synthetic Routes and Reaction Conditions
- The synthesis of this compound typically involves the reaction of 2,4-difluoroaniline with 3-(4-(3-methoxyphenyl)piperazin-1-yl)propanoic acid in the presence of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
- The reaction is carried out in an organic solvent like dichloromethane or dimethylformamide under an inert atmosphere at room temperature or slightly elevated temperatures.
-
Industrial Production Methods
- Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
2-[2-(4-Chlorophenyl)hydrazinylidene]-3-oxopropanenitrile
-
Synthetic Routes and Reaction Conditions
- This compound can be synthesized by the reaction of 4-chlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone intermediate.
- The hydrazone is then reacted with malononitrile under basic conditions to yield the final product.
-
Industrial Production Methods
- Industrial production may involve batch or continuous processes with careful control of reaction parameters to ensure high yield and purity. Solvent selection and purification steps are critical to the overall process.
化学反応の分析
N-(2,4-Difluorophenyl)-3-[4-(3-methoxyphenyl)piperazin-1-yl]propanamide
-
Types of Reactions
- This compound can undergo various chemical reactions, including nucleophilic substitution, oxidation, and reduction.
- Common reagents used in these reactions include halogenating agents, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride.
-
Major Products
- The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
2-[2-(4-Chlorophenyl)hydrazinylidene]-3-oxopropanenitrile
-
Types of Reactions
- This compound can undergo condensation reactions, cyclization, and substitution reactions.
- Common reagents include acids, bases, and various nucleophiles.
-
Major Products
- The major products include heterocyclic compounds, which are of interest in medicinal chemistry and materials science.
科学的研究の応用
N-(2,4-Difluorophenyl)-3-[4-(3-methoxyphenyl)piperazin-1-yl]propanamide
- This compound is studied for its potential pharmacological activities, including its role as a ligand for various receptors.
- It is also investigated for its potential use in drug development and as a chemical probe in biological studies.
2-[2-(4-Chlorophenyl)hydrazinylidene]-3-oxopropanenitrile
- This compound is explored for its applications in medicinal chemistry, particularly as a precursor for the synthesis of bioactive molecules.
- It is also studied for its potential use in materials science, including the development of novel polymers and advanced materials.
作用機序
N-(2,4-Difluorophenyl)-3-[4-(3-methoxyphenyl)piperazin-1-yl]propanamide
- The mechanism of action involves binding to specific receptors or enzymes, leading to modulation of biological pathways.
- Molecular targets and pathways include neurotransmitter receptors and signaling cascades involved in various physiological processes.
2-[2-(4-Chlorophenyl)hydrazinylidene]-3-oxopropanenitrile
- The mechanism of action may involve interaction with nucleophilic sites in biological molecules, leading to the formation of covalent adducts.
- Pathways involved include enzyme inhibition and modulation of cellular signaling.
類似化合物との比較
N-(2,4-Difluorophenyl)-3-[4-(3-methoxyphenyl)piperazin-1-yl]propanamide
- Compared to similar compounds, this compound may exhibit unique binding affinities and selectivities for its molecular targets.
- Similar compounds include other piperazine derivatives with varying substituents on the phenyl rings.
2-[2-(4-Chlorophenyl)hydrazinylidene]-3-oxopropanenitrile
- This compound may have distinct reactivity and applications compared to other hydrazinylidene derivatives.
- Similar compounds include other hydrazones and nitriles with different substituents on the aromatic ring.
特性
CAS番号 |
849820-80-0 |
|---|---|
分子式 |
C9H6ClN3O |
分子量 |
207.61 g/mol |
IUPAC名 |
N-(4-chloroanilino)-2-oxoethanimidoyl cyanide |
InChI |
InChI=1S/C9H6ClN3O/c10-7-1-3-8(4-2-7)12-13-9(5-11)6-14/h1-4,6,12H |
InChIキー |
OLIIMGZIWJFZCP-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1NN=C(C=O)C#N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Bicyclo[3.3.1]nonane-3-carbonyl chloride](/img/structure/B14195502.png)
![Phenyl 5-amino-2-[(4-butoxyphenyl)sulfanyl]benzene-1-sulfonate](/img/structure/B14195504.png)
![3-[3-Ethenylidene-5-(4-methylphenyl)oxolan-2-yl]propanoic acid](/img/structure/B14195509.png)
![5,6-Bis[5-phenyl-2-(propan-2-YL)thiophen-3-YL]-1,10-phenanthroline](/img/structure/B14195516.png)
![Methanone, [3-iodo-4-(1-pyrrolidinyl)phenyl]phenyl-](/img/structure/B14195518.png)
![6-Chloro-5-hydroxy-4-methoxy-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14195527.png)

![Benzoic acid, 2-[[5-(acetylamino)-2-hydroxyphenyl]azo]-](/img/structure/B14195546.png)


